molecular formula C12H16N2O4 B8421371 6-Tert-butyloxycarbamoyl-2-nitrotoluene

6-Tert-butyloxycarbamoyl-2-nitrotoluene

Cat. No.: B8421371
M. Wt: 252.27 g/mol
InChI Key: DFTPIAYUXFRTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyloxycarbamoyl-2-nitrotoluene is a specialized organic compound designed for advanced research and development, particularly in medicinal chemistry and organic synthesis. This molecule integrates a 2-nitrotoluene scaffold with a tert-butyloxycarbamoyl (Boc) protecting group, making it a valuable bifunctional building block . The 2-nitrotoluene moiety is a known precursor in the synthesis of various dyes, agrochemicals, and pharmaceuticals, often serving as an intermediate for aniline derivatives . The Boc group is extensively used in synthetic chemistry to protect amines, ensuring stability and orthogonality in multi-step reaction sequences . As such, this compound is primarily used in constructing complex molecules, enabling the development of novel compounds for drug discovery and material science. It is offered as a high-purity material for research purposes only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-N-[(2-methylpropan-2-yl)oxy]-3-nitrobenzamide

InChI

InChI=1S/C12H16N2O4/c1-8-9(6-5-7-10(8)14(16)17)11(15)13-18-12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

DFTPIAYUXFRTRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NOC(C)(C)C

Origin of Product

United States

Preparation Methods

Chlorination Followed by Carbamoylation

An alternative route starts with the chlorination of o-nitrotoluene to 6-chloro-2-nitrotoluene, followed by displacement of the chlorine atom with a tert-butyloxycarbamoyl group. Patents CN101985425A and CN101829586A detail chlorination using catalysts like metallic antimony or zirconium tetrachloride, achieving 65–75% selectivity for the 6-chloro isomer (Table 1). Subsequent carbamoylation employs tert-butylamine and phosgene derivatives under basic conditions.

Catalytic Chlorination Optimization

Chlorination is critical for regioselective functionalization. Comparative studies reveal:

Table 1: Chlorination Catalysts and Selectivity

CatalystTemperature (°C)6-Chloro Isomer Yield4-Chloro Isomer YieldSource
Metallic antimony35–7064.5–65.7%22.3–24%CN101985425A
Zirconium tetrachloride50–7065.3–75.8%5.1–24.7%CN101829586A
Tin tetrachloride65–7565.7%22.3%CN107473973A

Zirconium tetrachloride demonstrates superior selectivity due to its Lewis acidity, polarizing the toluene ring for electrophilic attack at the para position.

Carbamoylation Strategies

Nucleophilic Displacement of Chlorine

6-Chloro-2-nitrotoluene reacts with tert-butyloxycarbamoyl chloride in pyridine or DMF, facilitated by tin(IV) catalysts. WO2017059759A1 reports a two-step process:

  • Chlorination : o-Nitrotoluene + Cl₂ → 6-chloro-2-nitrotoluene (65–70% yield).

  • Carbamoylation : 6-Chloro-2-nitrotoluene + tert-butyloxycarbamoyl chloride → Target compound (50–60% yield).

Reaction parameters :

  • Solvent : NMP or dichloromethane

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 60–80°C

Direct Acylation Using Boc Anhydride

Di-tert-butyl dicarbonate (Boc anhydride) reacts with 6-amino-2-nitrotoluene in methanol, though this requires prior reduction of the nitro group—a challenge due to competing side reactions. EP0918774B9 circumvents this by employing pre-functionalized intermediates.

Industrial-Scale Considerations

Large-scale synthesis (e.g., CN107473973A) prioritizes cost efficiency:

  • Catalyst Recovery : Metallic antimony is reused for 10–15 batches with <5% activity loss.

  • Waste Management : HCl byproducts are neutralized with NaOH, yielding NaCl for disposal.

  • Energy Use : Exothermic chlorination steps require jacketed reactors for temperature control.

Challenges and Innovations

  • Regioselectivity : Competing 4-chloro isomer formation remains a hurdle, addressed via high-loading zirconium catalysts.

  • Functional Group Compatibility : The nitro group’s electron-withdrawing nature slows carbamoylation, necessitating elevated temperatures.

  • Green Chemistry : Recent patents explore ionic liquids as solvents to reduce VOC emissions .

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